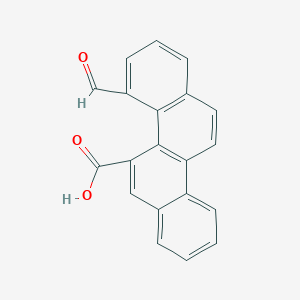
4-Formylchrysene-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formylchrysene-5-carboxylic acid is a metabolite derived from the biodegradation of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH).
Méthodes De Préparation
4-Formylchrysene-5-carboxylic acid can be synthesized through the biodegradation of benzo[a]pyrene by specific bacterial strains. For instance, strains such as Bradyrhizobium japonicum, Micrococcus luteus, and Bacillus cereus have been shown to degrade benzo[a]pyrene, leading to the formation of this compound . The reaction conditions typically involve an aqueous medium with a pH of 7 and a temperature of 37°C .
Analyse Des Réactions Chimiques
4-Formylchrysene-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 4,5-chrysene-dicarboxylic acid .
Applications De Recherche Scientifique
4-Formylchrysene-5-carboxylic acid has several scientific research applications. In chemistry, it is used as a model compound to study the biodegradation pathways of PAHs . In biology, it serves as a marker to understand the metabolic processes of microorganisms involved in PAH degradation .
Mécanisme D'action
The mechanism of action of 4-formylchrysene-5-carboxylic acid involves its interaction with specific enzymes and molecular pathways. During the biodegradation of benzo[a]pyrene, enzymes such as PAH dioxygenase catalyze the ring cleavage at positions C4 and C5, leading to the formation of this compound . This compound can further undergo metabolic transformations, contributing to the overall degradation of PAHs .
Comparaison Avec Des Composés Similaires
4-Formylchrysene-5-carboxylic acid is unique compared to other similar compounds due to its specific structure and formation pathway. Similar compounds include 4,5-chrysene-dicarboxylic acid and other metabolites derived from the biodegradation of benzo[a]pyrene . These compounds share similar chemical properties but differ in their specific molecular structures and degradation pathways .
Propriétés
Numéro CAS |
671218-26-1 |
|---|---|
Formule moléculaire |
C20H12O3 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
4-formylchrysene-5-carboxylic acid |
InChI |
InChI=1S/C20H12O3/c21-11-14-6-3-5-12-8-9-16-15-7-2-1-4-13(15)10-17(20(22)23)19(16)18(12)14/h1-11H,(H,22,23) |
Clé InChI |
FLLLEZAOKXTGQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C(C(=CC2=C1)C(=O)O)C4=C(C=CC=C4C=O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


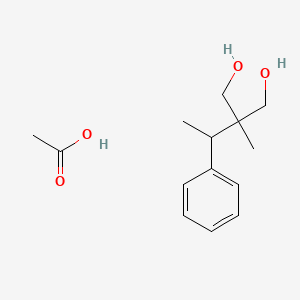


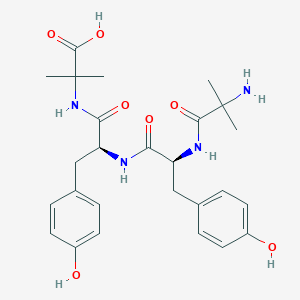
![Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)-](/img/structure/B12542112.png)
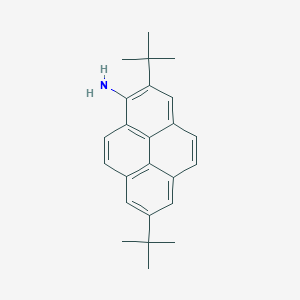
![Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]-](/img/structure/B12542125.png)
![2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12542128.png)
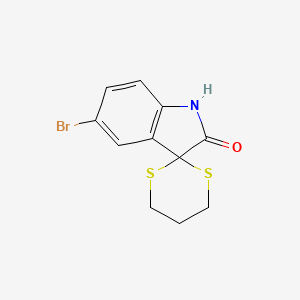
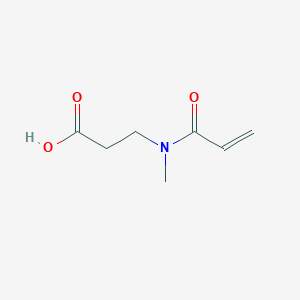
![2-[(Pentan-3-ylidene)amino]ethan-1-amine](/img/structure/B12542151.png)

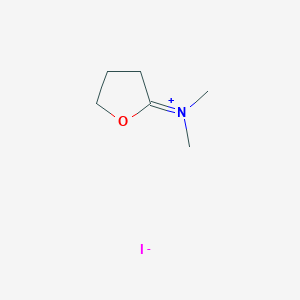
![[4-(Chloromethyl)phenyl]sulfuramidous acid](/img/structure/B12542167.png)
